An In-depth Technical Guide to 4-(4-Chloro-2-nitrophenyl)morpholine
An In-depth Technical Guide to 4-(4-Chloro-2-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 4-(4-chloro-2-nitrophenyl)morpholine. This document is designed to provide a comprehensive understanding of this compound, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles that govern its behavior. The morpholine moiety is a cornerstone in medicinal chemistry, and its combination with a substituted nitrophenyl ring presents a molecule of significant interest for synthetic and biological applications. This guide is structured to provide not only the essential chemical and physical data but also to offer insights into its synthesis, reactivity, and potential as a building block in drug discovery.
Molecular Overview and Physicochemical Properties
4-(4-Chloro-2-nitrophenyl)morpholine is a substituted aromatic compound featuring a morpholine ring attached to a 4-chloro-2-nitrophenyl group. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic properties of the aromatic ring, which in turn dictates the compound's reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 65976-60-5 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [2] |
| Molecular Weight | 242.66 g/mol | [2][3] |
| IUPAC Name | 4-(4-chloro-2-nitrophenyl)morpholine | [2] |
Synthesis and Reaction Mechanism: A Focus on Nucleophilic Aromatic Substitution
The primary route for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and understanding its mechanism is key to optimizing the synthesis of this and related compounds.
The Underlying Chemistry: Activating the Ring for Nucleophilic Attack
The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to a halogen atom (in this case, chlorine) is critical for the success of the SNAr reaction.[4][5] The nitro group powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom attached to the chlorine susceptible to attack by a nucleophile.[4][5]
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of 4-(4-chloro-2-nitrophenyl)morpholine involves the reaction of 1,4-dichloro-2-nitrobenzene with morpholine.[6]
Step-by-step Methodology:
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Reactant Preparation: In a suitable reaction vessel, dissolve 1,4-dichloro-2-nitrobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Addition of Nucleophile: To this solution, add a molar excess of morpholine. The use of excess morpholine can also serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.
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Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically in the range of 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid product can then be collected by filtration, washed with water to remove any inorganic impurities, and dried.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(4-chloro-2-nitrophenyl)morpholine.
Mechanistic Walkthrough
The SNAr mechanism for this synthesis proceeds through a two-step addition-elimination process.
Caption: Reduction of the nitro group to an amine.
Further Nucleophilic Aromatic Substitution
While the remaining chlorine atom is less activated than the one displaced during the synthesis, under forcing conditions (high temperature and pressure), it could potentially undergo a second nucleophilic aromatic substitution reaction.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-(4-chloro-2-nitrophenyl)morpholine suggest its potential as a scaffold or intermediate in drug discovery.
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Morpholine in Approved Drugs: The morpholine ring is a privileged structure in medicinal chemistry, found in a number of approved drugs where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability. [7][8]* Nitroaromatic Compounds in Medicine: Nitroaromatic compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer activities. [9][10]The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive species that are cytotoxic.
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Building Block for Bioactive Molecules: As a synthetic intermediate, this compound can be used to introduce the 4-chloro-2-aminophenyl-morpholine moiety into larger molecules, a strategy that could be explored for the development of novel therapeutic agents. The related compound, 4-(4-nitrophenyl)morpholine, is a known intermediate in the synthesis of the anticoagulant drug Rivaroxaban, highlighting the pharmaceutical relevance of this class of compounds. [11]
Safety and Handling
While a specific safety data sheet for 4-(4-chloro-2-nitrophenyl)morpholine was not found, general precautions for handling substituted nitroaromatic compounds should be followed. These compounds are often toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(4-Chloro-2-nitrophenyl)morpholine is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a classic example of how electronic effects can be harnessed to achieve specific chemical transformations. The presence of both the versatile morpholine ring and a reactive nitro group makes it a valuable building block for the creation of more complex and potentially biologically active molecules. Further research into the physical properties, detailed spectroscopic characterization, and exploration of its biological activity is warranted and could lead to the development of novel therapeutic agents.
References
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National Institute of Standards and Technology (NIST). Morpholine, 4-(4-chloro-2-nitrophenyl)-. In: NIST Chemistry WebBook. [Link]
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Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]
- Mali, R. K., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development, 24(10), 2134-2140.
-
Wikipedia. 1,4-Dichloro-2-nitrobenzene. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In: Organic Chemistry. [Link]
- Ortiz, K. G., et al. (2024).
- Al-Sanea, M. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-21.
Sources
- 1. 4-(4-CHLORO-2-NITROPHENYL)MORPHOLINE | 65976-60-5 [m.chemicalbook.com]
- 2. Morpholine, 4-(4-chloro-2-nitrophenyl)- [webbook.nist.gov]
- 3. 65976-60-5|4-(4-Chloro-2-nitrophenyl)morpholine|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 7. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
